molecular formula C23H22N4O3 B12140767 Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12140767
M. Wt: 402.4 g/mol
InChI Key: HZYMTQVJOSXODI-UHFFFAOYSA-N
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Description

Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the Fischer indole synthesis method can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the imino and keto groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is unique due to its specific arrangement of fused rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O3/c1-4-30-23(29)17-12-18-21(25-20-15(3)6-5-11-26(20)22(18)28)27(19(17)24)13-16-9-7-14(2)8-10-16/h5-12,24H,4,13H2,1-3H3

InChI Key

HZYMTQVJOSXODI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)C

Origin of Product

United States

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